molecular formula C19H16ClN5 B11224769 1-(3-chlorophenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chlorophenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11224769
M. Wt: 349.8 g/mol
InChI Key: LDAMFPDLFUODMX-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final compound . Industrial production methods often employ ultrasonic-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The primary mechanism of action of 1-(3-chlorophenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrazolo[3,4-d]pyrimidine scaffold. Similar compounds include:

Properties

Molecular Formula

C19H16ClN5

Molecular Weight

349.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-ethyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H16ClN5/c1-2-24(15-8-4-3-5-9-15)18-17-12-23-25(19(17)22-13-21-18)16-10-6-7-14(20)11-16/h3-13H,2H2,1H3

InChI Key

LDAMFPDLFUODMX-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl

Origin of Product

United States

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